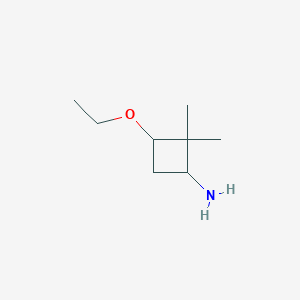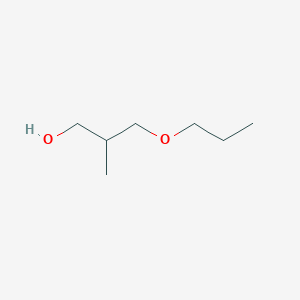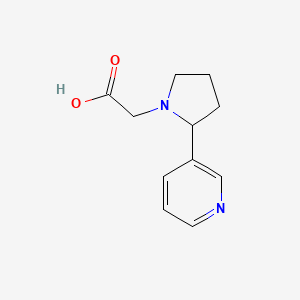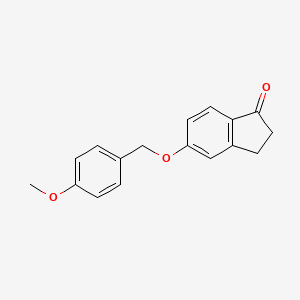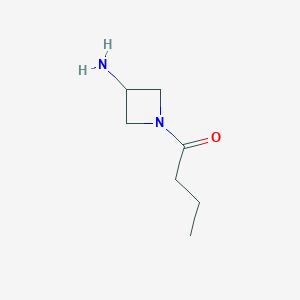![molecular formula C10H22N2O B1464024 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol CAS No. 1311313-74-2](/img/structure/B1464024.png)
1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol
Übersicht
Beschreibung
“1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol” is an organic compound . It is also known as MPPP . Its chemical structure includes a 2-methylpropanol group connected to a carbon atom containing a 4-piperidinyl .
Synthesis Analysis
The synthesis of MPPP can be achieved through chemical synthesis methods . The specific synthesis method depends on the choice and optimization of chemical reactions, including the formation of alcohol bonds and the introduction of 4-piperidinyl .Molecular Structure Analysis
The molecular structure of “1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol” includes a 2-methylpropanol group connected to a carbon atom containing a 4-piperidinyl .Chemical Reactions Analysis
MPPP is an organic compound that can dissolve in many organic solvents, such as ethanol and ether .Wissenschaftliche Forschungsanwendungen
Piperidine Derivatives in Drug Discovery
Piperidine derivatives are a crucial class of compounds in medicinal chemistry, contributing to the development of drugs with diverse pharmacological activities. They are often involved in the synthesis of molecules with potent activity against various targets, including receptors, enzymes, and other biological macromolecules. For instance, arylcycloalkylamines, such as phenyl piperidines and piperazines, are pharmacophoric groups found in several antipsychotic agents. These groups can enhance the potency and selectivity of binding affinity at D2-like receptors, which are critical in the treatment of neuropsychiatric disorders (Sikazwe et al., 2009).
Piperidine and its Analogues in Anti-mycobacterial Research
Piperazine, a six-membered nitrogen-containing heterocyclic ring, and its analogues have been highlighted for their significant role in anti-mycobacterial research. This research area is particularly relevant due to the global challenge posed by Mycobacterium tuberculosis and its drug-resistant strains. Piperazine-based compounds have shown potential activity against both drug-sensitive and drug-resistant strains of tuberculosis, offering a pathway for the development of new anti-TB molecules (Girase et al., 2020).
Piperidine-Based Compounds in Molecular Recognition and Drug Design
The structural features of piperidine derivatives make them suitable for exploring the molecular basis of DNA sequence recognition and binding. For example, Hoechst 33258 and its analogues, which contain piperazine derivatives, are known to bind strongly to the minor groove of double-stranded B-DNA. These interactions are crucial for designing drugs targeting specific DNA sequences, enabling the development of novel anticancer and antimicrobial agents. This research underscores the importance of piperidine derivatives in the rational design of therapeutic agents targeting DNA (Issar & Kakkar, 2013).
Safety and Hazards
The toxicity and safety data for MPPP are limited, so it should be handled with caution . When using or handling MPPP, appropriate laboratory procedures and safety measures should be followed, such as wearing protective glasses and gloves . MPPP should be stored in a dry, cool place, away from flammable materials and oxidizers . If contact with MPPP occurs, the affected area should be immediately rinsed with plenty of clean water, and medical help should be sought .
Eigenschaften
IUPAC Name |
1-[4-(methylaminomethyl)piperidin-1-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(13)8-12-5-3-10(4-6-12)7-11-2/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXNFWJZMDDBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)
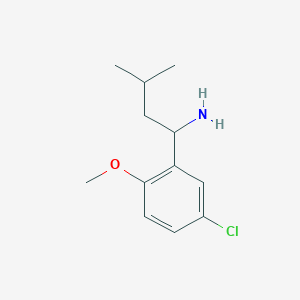


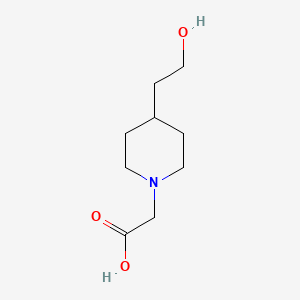
![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)
